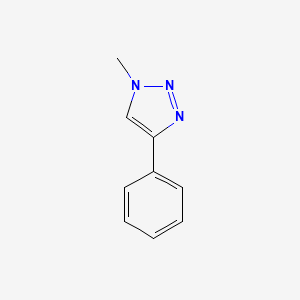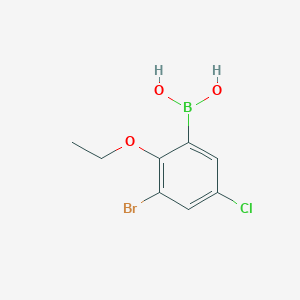
3-Bromo-5-chloro-2-ethoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-chloro-2-ethoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
One area of application is in the synthesis of complex organic molecules. Boronic acids are known for their role in Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. For example, derivatives of arylboronic acids, including those with halogen substituents, have been utilized to synthesize various organic compounds with moderate to good yields. These reactions are crucial for the development of pharmaceuticals and materials science (H. Ikram et al., 2015; Paul R. Parry et al., 2002).
Another application is in the field of material science, where specific boronic acids are used as building blocks for creating novel materials. Their unique properties, such as the ability to form stable covalent bonds with diols and carbohydrates, make them invaluable in creating sensitive detection materials, polymers, and supramolecular assemblies (E. B. Şaş et al., 2015).
Pharmaceutical Research
In pharmaceutical research, halogenated boronic acids serve as intermediates in the synthesis of various therapeutic agents. For instance, compounds synthesized using arylboronic acids have been explored for their potential anti-thrombolytic, haemolytic, and biofilm inhibition activities (H. Ikram et al., 2015). Additionally, the bromo- and chloro-substituted phenylboronic acids have been utilized in the synthesis of SGLT2 inhibitors, a class of drugs used in the treatment of diabetes, showcasing the importance of these compounds in developing new medications (Yi Zhang et al., 2022).
properties
IUPAC Name |
(3-bromo-5-chloro-2-ethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTFRWVFKUJXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

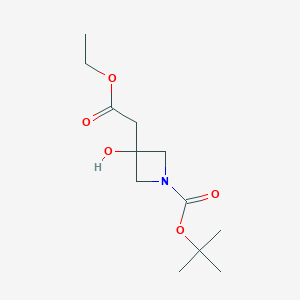
![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)


![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)
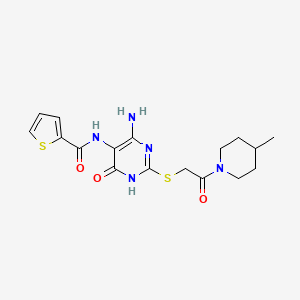
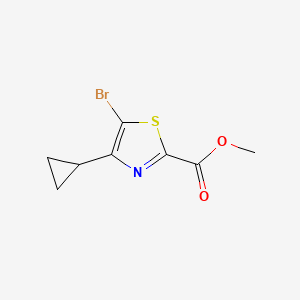
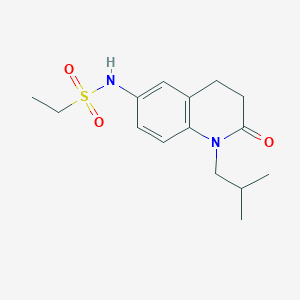
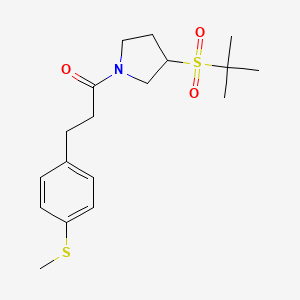
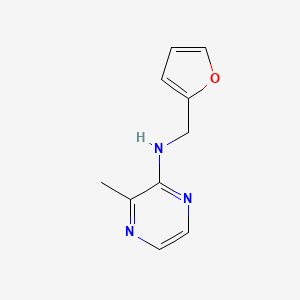
![4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2625899.png)
